

Structure-Activity Relationship of Substituted Anilines: A Comparative Guide

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Compound of Interest

Compound Name: *5-Ethyl-2,4-dimethylaniline hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

Substituted anilines are a class of aromatic compounds that form the backbone of a vast array of biologically active molecules. The nature, position, and number of substituents on the aniline ring profoundly influence their pharmacological and toxicological profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted anilines across various biological activities, supported by experimental data and detailed methodologies.

I. Toxicological Profile of Substituted Anilines

The toxicity of substituted anilines is a critical consideration in drug development and environmental science. The primary mechanism of toxicity for many anilines involves their impact on cellular membranes and mitochondrial function.

Quantitative Toxicity Data

The following table summarizes the toxicity of various substituted anilines against different biological systems. The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) are key parameters indicating the potency of the toxic effects.

Compound	Substituent(s)	Biological System	Endpoint	Value (μM)	Reference
Aniline	-	Submitochondrial particles	EC50	1910	[1]
4-Chloroaniline	4-Cl	Submitochondrial particles	EC50	450	[1]
2,4-Dichloroaniline	2,4-diCl	Submitochondrial particles	EC50	120	[1]
4-Nitroaniline	4-NO ₂	Submitochondrial particles	EC50	72.5	[1]
4-Methoxyaniline	4-OCH ₃	Submitochondrial particles	EC50	1550	[1]
4-Methylaniline	4-CH ₃	Submitochondrial particles	EC50	1200	[1]
3-Chloroaniline	3-Cl	Chlorella vulgaris	IC50	15.8	[2]
3,4-Dichloroaniline	3,4-diCl	Chlorella vulgaris	IC50	1.26	[2]
2-Nitroaniline	2-NO ₂	Chlorella vulgaris	IC50	31.6	[2]

Key SAR Observations for Toxicity:

- Electron-withdrawing groups (e.g., -NO₂, -Cl) generally increase the toxicity of substituted anilines.^[1] This is attributed to their ability to increase the hydrogen bonding donor capacity of the amino group, leading to greater disruption of mitochondrial membranes.^[1]
- Electron-donating groups (e.g., -CH₃, -OCH₃) tend to decrease toxicity.^[1]

- The position of the substituent is crucial. For example, the toxic effect is more pronounced with substituents in the para and ortho positions compared to the meta position.
- Hydrophobicity ($\log P$) also plays a significant role, with increased hydrophobicity often correlating with increased toxicity up to a certain point.

Experimental Protocol: Toxicity Assay using Submitochondrial Particles (SMPs)

This *in vitro* assay quantifies the toxic effects of compounds on mitochondrial respiratory functions.

Materials:

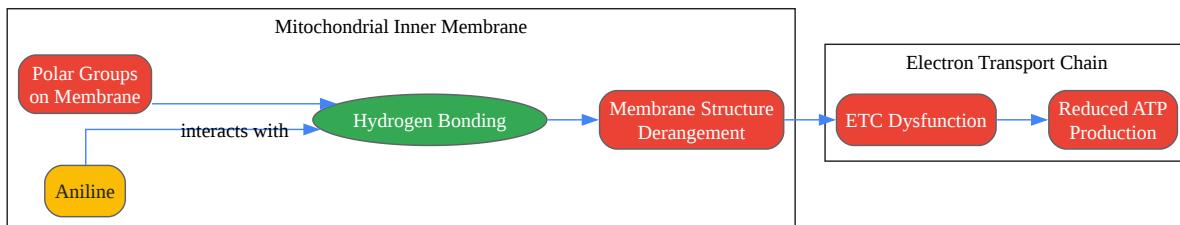
- Submitochondrial particles (SMPs) from bovine heart mitochondria
- Test compounds (substituted anilines)
- NADH
- Rotenone
- Assay buffer (e.g., phosphate buffer, pH 7.4)
- Spectrophotometer

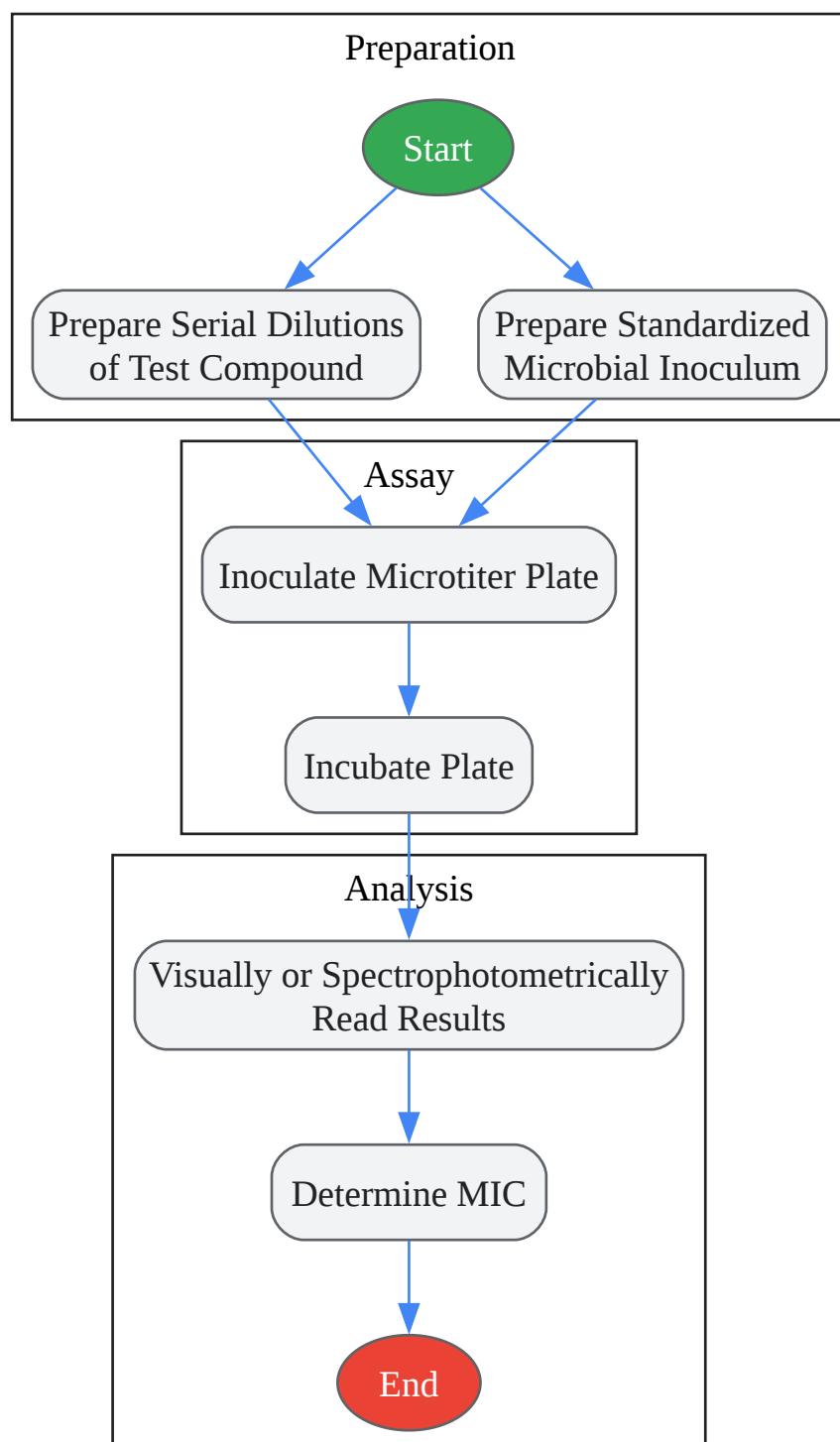
Procedure:

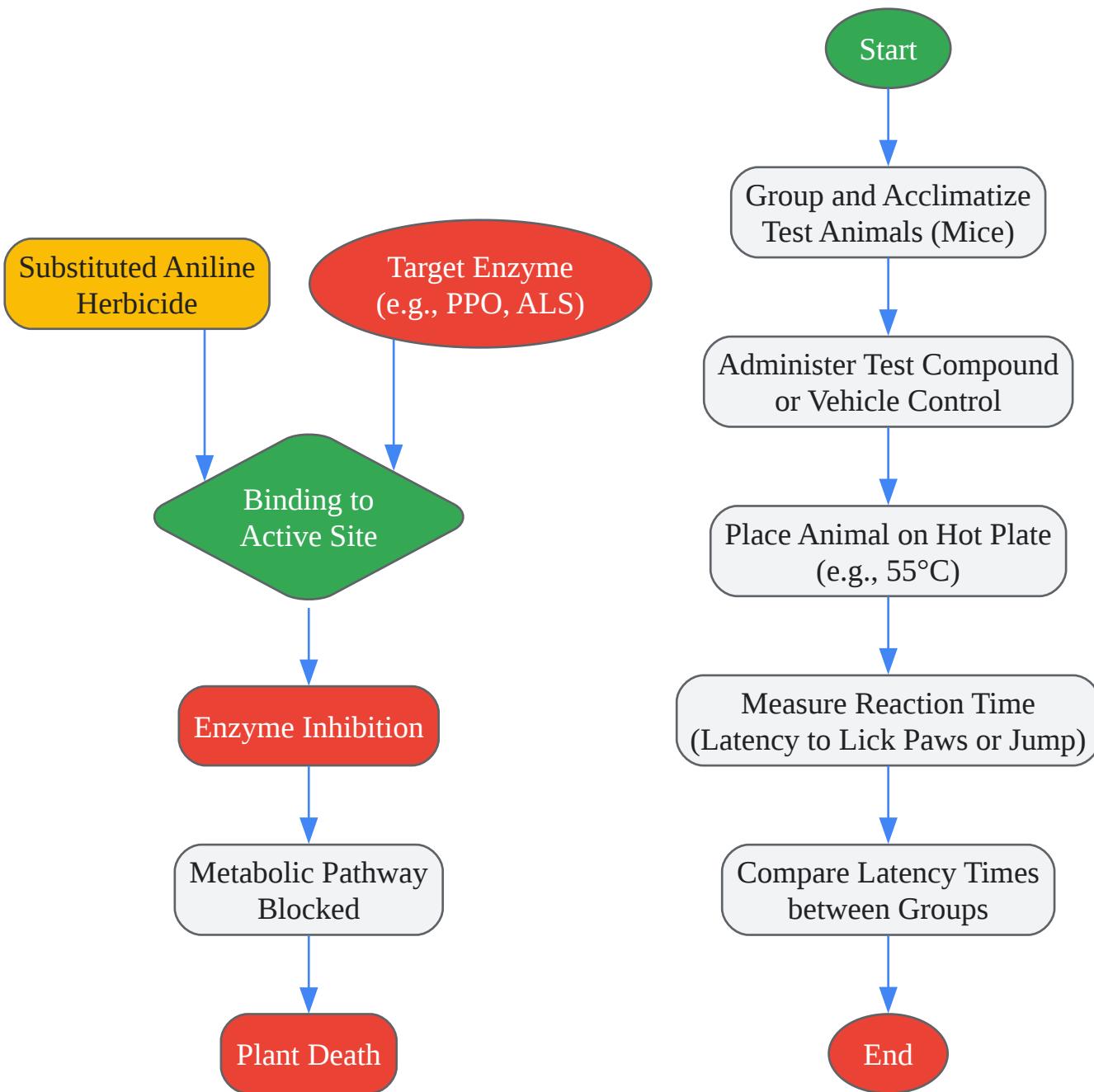
- SMPs are suspended in the assay buffer.
- The test compound at various concentrations is added to the SMP suspension and incubated.
- The reaction is initiated by the addition of NADH.
- The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm.

- The EC50 value is calculated as the concentration of the test compound that causes a 50% inhibition of NADH oxidation.

Logical Relationship: Mechanism of Aniline-Induced Mitochondrial Dysfunction





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References

- 1. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revues.imist.ma [revues.imist.ma]
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